molecular formula C19H22N2O2 B5794386 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide

3-(isobutyrylamino)-N-(2-phenylethyl)benzamide

Cat. No. B5794386
M. Wt: 310.4 g/mol
InChI Key: UGQHHOSCVNMDMD-UHFFFAOYSA-N
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Description

3-(isobutyrylamino)-N-(2-phenylethyl)benzamide, also known as IBPN, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. IBPN belongs to the class of benzamide derivatives and has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

The exact mechanism of action of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide is not yet fully understood. However, it has been proposed that 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide acts by modulating the activity of ion channels and receptors in the nervous system. Specifically, 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability. 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has also been found to modulate the activity of the TRPV1 receptor, which is involved in the perception of pain and inflammation.
Biochemical and Physiological Effects:
3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases. 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the perception of pain and inflammation. Additionally, 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been found to increase the expression of GABA-A receptors, which are involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been found to have a high degree of selectivity for its target receptors, which reduces the likelihood of off-target effects. However, one of the limitations of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide is its relatively low potency, which may limit its effectiveness in vivo. Additionally, the exact mechanism of action of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide is not yet fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide. One direction is to explore the potential of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore the potential of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide as a treatment for chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide and its potential therapeutic applications. Finally, the development of more potent derivatives of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide may increase its effectiveness in vivo.

Synthesis Methods

The synthesis of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide involves the reaction of 3-aminobenzamide with isobutyryl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-phenylethylamine. The final product is obtained after purification by column chromatography. The yield of the synthesis is around 60%, and the purity of the product can be determined by using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

properties

IUPAC Name

3-(2-methylpropanoylamino)-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14(2)18(22)21-17-10-6-9-16(13-17)19(23)20-12-11-15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQHHOSCVNMDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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